molecular formula C10H3F19O B1363109 1H,1H-Perfluoro-1-decanol CAS No. 307-37-9

1H,1H-Perfluoro-1-decanol

Cat. No. B1363109
CAS RN: 307-37-9
M. Wt: 500.1 g/mol
InChI Key: NIRPXSQCRWXHNZ-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-decanol is a fluorotelomer alcohol . It is a chemical applied to the formation of a barrier and self-healing coating on zinc metal materials . It can induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .


Synthesis Analysis

1H,1H-Perfluoro-1-decanol can be grafted to nonfluorescent polystyrene-b-poly (acrylic acid) block copolymers through a simple esterification reaction .


Molecular Structure Analysis

The molecular formula of 1H,1H-Perfluoro-1-decanol is CF3(CF2)7CH2CH2OH . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Studies indicate that hydroxyl radical causes indirect photodegradation of 1H,1H-Perfluoro-1-decanol in aqueous media .


Physical And Chemical Properties Analysis

1H,1H-Perfluoro-1-decanol appears as a white crystalline, powder . It has a melting point of 50 °C and a boiling point of 113°C at 10mm . It is soluble in chloroform and methanol .

Scientific Research Applications

Environmental Monitoring and Impact

1H,1H-Perfluoro-1-decanol is a compound studied for its presence and behavior in various environmental settings. A study by Liu et al. (2015) investigated fluorotelomer alcohols (FTOHs), including 1H,1H-Perfluoro-1-decanol, in consumer products and their fate in indoor environments. This research is significant for understanding the environmental impact and potential human exposure to such compounds (Liu et al., 2015).

Material Science and Chemistry

1H,1H-Perfluoro-1-decanol has been used in the synthesis of bifunctional terminal organic-inorganic dendrimers, as reported by Irie et al. (2017). This application is crucial for developing materials with unique properties like decreased crystallinity and refractive indices (Irie et al., 2017).

Chemical Properties and Reactions

Understanding the chemical properties of 1H,1H-Perfluoro-1-decanol is vital for various applications. Zhang et al. (2020) studied the vapor pressures of several perfluoroalkyl substances, including 1H,1H-Perfluoro-1-decanol, contributing valuable data for predicting their environmental behavior and reactivity (Zhang et al., 2020).

Surface Science and Film Formation

The bonding characteristics of 1H,1H-Perfluoro-1-decanol towards various surfaces were examined by Choi et al. (2006). This study has implications for applications in lubrication and surface modification technologies (Choi et al., 2006).

Biological and Medical Research

The compound has been studied for its biological activities, particularly its interaction with human estrogen receptors. Ishibashi et al. (2007) demonstrated the estrogenic effects of fluorotelomer alcohols, including 1H,1H-Perfluoro-1-decanol, on human estrogen receptor isoforms α and β in vitro, which is significant for understanding potential health impacts (Ishibashi et al., 2007).

Safety And Hazards

1H,1H-Perfluoro-1-decanol is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Lact., Repr. 1B, STOT RE 1 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

1H,1H-Perfluoro-1-decanol is of interest in the study of interfacial phenomena, including its use in the formation and stabilization of microemulsions and its potential to lower the surface tension at liquid-liquid or liquid-air interfaces . It is also employed in materials science for the synthesis of fluoropolymers and in the development of low refractive index materials due to its unique refractive properties .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h30H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPXSQCRWXHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F19CH2OH, C10H3F19O
Record name 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369826
Record name 9:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-1-decanol

CAS RN

307-37-9
Record name 9:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Sangermano, R Bongiovanni… - Journal of Polymer …, 2002 - Wiley Online Library
Thiol–ene photocurable systems based on a trifunctional thiol [trimethylolpropane tris‐(3‐mercaptopropanoate)] and two different multifunctional allyl ethers (trimethylolpropane triallyl …
Number of citations: 42 onlinelibrary.wiley.com
R Zhou, M Leaver, R McCabe, M Holmes - Soft Matter, 2012 - pubs.rsc.org
The evolution of the phase behaviour and lyotropic phase structures formed in the tetramethylammonium perfluorodecanoate (C10TMA)–water system upon the addition of a third …
Number of citations: 3 pubs.rsc.org
J Choi, T Kato, S Nakao, M Ikeyama… - Surface and Interface …, 2006 - Wiley Online Library
In this report, we describe the bonding characteristics of a model lubricant, perfluoro‐1‐decanol (P1D), having a hydroxyl end group, toward N and Si incorporated amorphous carbon …
M Matsumoto, CE McNamee, DP Bossev… - Colloid and Polymer …, 2000 - Springer
Tetraethylammonium perfluorooctyl sulfonate (TEAFOS; critical micelle concentration, 1 mM), which forms a threadlike micelle in its pure solution, was adopted to study the structure of …
Number of citations: 5 link.springer.com
JF Ayala-Cabrera, A Contreras-Llin, E Moyano… - Analytica Chimica …, 2020 - Elsevier
Here, we developed and validated a new gas chromatography-atmospheric pressure photoionisation-high-resolution mass spectrometry (GC−APPI−HRMS) method combined with …
Number of citations: 20 www.sciencedirect.com
J Choi, T Kato - IEEE transactions on magnetics, 2005 - ieeexplore.ieee.org
Self-assembled monolayers (SAMs) are an attractive alternative to perfluoropolyether (PFPE) lubricants because they have a strong adsorption to a solid surface and have the potential …
Number of citations: 10 ieeexplore.ieee.org
R Seró, JF Ayala-Cabrera, FJ Santos, E Moyano - Analytica Chimica Acta, 2022 - Elsevier
In this work, paper spray (PS) is combined with atmospheric pressure photoionization-mass spectrometry (PS-APPI-MS) for the determination of non-polar and low polar compounds, …
Number of citations: 3 www.sciencedirect.com
CV Rode, UD Joshi, T Sato, O Sato… - … Dioxide Utilization for …, 2004 - books.google.com
Hydrogenation reactions in liquid phase using supported metal catalysts have wide ranging applications in commodity, pharmaceutical and fine chemical production processes, …
Number of citations: 6 books.google.com
A Contreras Llin - 2017 - diposit.ub.edu
Fluorinated organic compounds (FOCs) constitute a wide group of organic compounds, which are partially or totally saturated by fluorine atoms. Over the last years, perfluoroalkyl and …
Number of citations: 0 diposit.ub.edu
B Szostek, KB Prickett - Journal of Chromatography B, 2004 - Elsevier
Fluorotelomer alcohols (FTOHs) constitute an important group of compounds among the perfluoroalkyl substances (PFAS). The PFAS have recently been a focus of many environmental …
Number of citations: 52 www.sciencedirect.com

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